molecular formula C15H13N5OS B500038 N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine CAS No. 878433-96-6

N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine

Cat. No.: B500038
CAS No.: 878433-96-6
M. Wt: 311.4g/mol
InChI Key: VTYRGOJWEXMVLP-UHFFFAOYSA-N
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Description

N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and hydrazine hydrate to form the triazolothiadiazole core. This intermediate is then reacted with 3-bromoaniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
  • 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

N-{3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine stands out due to its dimethylamine group, which imparts unique electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .

Properties

CAS No.

878433-96-6

Molecular Formula

C15H13N5OS

Molecular Weight

311.4g/mol

IUPAC Name

3-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C15H13N5OS/c1-19(2)11-6-3-5-10(9-11)14-18-20-13(12-7-4-8-21-12)16-17-15(20)22-14/h3-9H,1-2H3

InChI Key

VTYRGOJWEXMVLP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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